Ethyl 5-(3-chloropyridin-4-yl)-3ah-thieno[2,3-b]pyrrole-4-carboxylate Ethyl 5-(3-chloropyridin-4-yl)-3ah-thieno[2,3-b]pyrrole-4-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18791321
InChI: InChI=1S/C14H11ClN2O2S/c1-2-19-14(18)11-9-4-6-20-13(9)17-12(11)8-3-5-16-7-10(8)15/h3-7,9H,2H2,1H3
SMILES:
Molecular Formula: C14H11ClN2O2S
Molecular Weight: 306.8 g/mol

Ethyl 5-(3-chloropyridin-4-yl)-3ah-thieno[2,3-b]pyrrole-4-carboxylate

CAS No.:

Cat. No.: VC18791321

Molecular Formula: C14H11ClN2O2S

Molecular Weight: 306.8 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 5-(3-chloropyridin-4-yl)-3ah-thieno[2,3-b]pyrrole-4-carboxylate -

Specification

Molecular Formula C14H11ClN2O2S
Molecular Weight 306.8 g/mol
IUPAC Name ethyl 5-(3-chloropyridin-4-yl)-3aH-thieno[2,3-b]pyrrole-4-carboxylate
Standard InChI InChI=1S/C14H11ClN2O2S/c1-2-19-14(18)11-9-4-6-20-13(9)17-12(11)8-3-5-16-7-10(8)15/h3-7,9H,2H2,1H3
Standard InChI Key UUOJAZSSSZMERY-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=C(N=C2C1C=CS2)C3=C(C=NC=C3)Cl

Introduction

Ethyl 5-(3-chloropyridin-4-yl)-3aH-thieno[2,3-b]pyrrole-4-carboxylate is a complex organic compound that combines elements of pyridine, thieno[2,3-b]pyrrole, and an ethyl ester group. This compound is of interest in various chemical and pharmaceutical applications due to its unique structure, which may confer specific biological activities.

Synthesis and Preparation

While specific synthesis protocols for Ethyl 5-(3-chloropyridin-4-yl)-3aH-thieno[2,3-b]pyrrole-4-carboxylate are not detailed in the available literature, compounds with similar structures often involve multi-step syntheses. These steps typically include the formation of the thieno[2,3-b]pyrrole core through cyclization reactions, followed by substitution reactions to introduce the pyridinyl and ethyl ester groups.

Potential Applications

Compounds with thieno[2,3-b]pyrrole and pyridine moieties are often explored for their potential biological activities, including antimicrobial, anticancer, and neurological effects. The presence of a chloropyridinyl group may enhance these activities due to its ability to participate in various biochemical interactions.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator